Dineca
Description
Properties
CAS No. |
61014-07-1 |
|---|---|
Molecular Formula |
C12H14N8O8 |
Molecular Weight |
398.29 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(ethylcarbamoyl)-4-nitrooxyoxolan-3-yl] nitrate |
InChI |
InChI=1S/C12H14N8O8/c1-2-14-11(21)7-6(27-19(22)23)8(28-20(24)25)12(26-7)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12-/m1/s1 |
InChI Key |
CHMXERRSDPKARP-BSFVXNEUSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-] |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-] |
Synonyms |
2',3'-di-O-nitro-(5'-N-ethylcarboxamido)adenosine 2',3'-di-O-nitroadenosine-5'-(N-ethylcarboxamide) 2',3'-dinitro-NECA B 744-99 B-744-99 DINECA |
Origin of Product |
United States |
Scientific Research Applications
Dineca has shown potential as a catalyst in various chemical reactions, particularly in photocatalysis:
Biomedical Applications
In the biomedical field, this compound has been explored for its potential therapeutic applications:
Case Study 1: Photoiniferter in Polymer Synthesis
A study investigated the use of this compound as a photoiniferter for the polymerization of methyl methacrylate under UV light. The results indicated a linear relationship between monomer conversion and time, demonstrating the efficiency of this compound in achieving controlled polymerization processes.
Case Study 2: Drug Delivery Enhancement
In research focusing on drug delivery systems, this compound-modified nanoparticles were tested for their ability to deliver anticancer drugs. The study found that these nanoparticles significantly improved drug uptake in cancer cells compared to unmodified carriers, showcasing this compound's potential in enhancing therapeutic outcomes.
Comparison with Similar Compounds
Research Findings and Gaps
- Key Insight : Structural modifications in coordination compounds (e.g., ligand substitution) can decouple structural similarity from functional equivalence, aligning with ’s findings.
- Data Limitations: No experimental data on this compound’s IC₅₀, EC₅₀, or pharmacokinetics are available in the provided evidence, necessitating further study .
- Methodological Recommendations : Apply IUPAC naming conventions () and follow EPA guidelines () for risk assessment when publishing this compound-related research.
Preparation Methods
Friedel-Crafts Acylation for Initial Framework Construction
The synthesis of Dineca-related intermediates often begins with Friedel-Crafts acylation, a cornerstone reaction for forming carbon-carbon bonds in aromatic systems. In the context of dapagliflozin synthesis, raw material 1 undergoes acylation using oxalyl chloride or thionyl chloride to generate compound 2 (Figure 1). This step typically achieves high regioselectivity due to the electron-donating groups on the aromatic ring, which direct acyl group placement.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
Reduction of Ketone Intermediates
Subsequent reduction of compound 2 to alcohol 3 employs agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). For instance, compound 2 (50 g) reacted with NaBH₄ in ethanol at −10°C to 0°C yielded compound 3 in 94.1% yield with 95.2% purity. This step highlights the importance of temperature control to prevent over-reduction or side reactions.
Critical Factors in Reduction:
Condensation Reactions for Carbon Chain Elongation
The introduction of a glycosidic moiety or aryl group via condensation is pivotal. In one protocol, compound 3 and compound 4 undergo a lithium-mediated coupling in tetrahydrofuran (THF) at −78°C. Butyllithium deprotonates the alcohol, forming a nucleophilic alkoxide that attacks the electrophilic carbon of compound 4 . This step achieved a crude yield of 101% (92.1% purity), though recrystallization improved purity to >98%.
Table 2: Optimization of Condensation Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C | Prevents dimerization |
| Lithiation Time | 1 hour | Ensures complete deprotonation |
| Stoichiometry | 1.2 eq butyllithium | Maximizes conversion |
Demethoxylation and Deprotection Strategies
Triethyl Silane-Mediated Demethoxylation
Removing methoxy groups from compound 5 to form compound 6 employs triethyl silicane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂). This Lewis acid-catalyzed reaction proceeds at −10°C to 5°C, achieving 65.8% yield after recrystallization. The mechanism involves hydride transfer to the methoxy carbon, followed by cleavage of the C–O bond.
Key Observations:
Final Deprotection to Yield this compound
The terminal step involves deprotection of compound 6 using lithium hydroxide (LiOH) in a mixed ethanol/water solvent system. This hydrolyzes ester groups, yielding compound 7 (tentatively this compound) in 97.8% yield and 99.6% purity. Nuclear magnetic resonance (NMR) data confirmed the structure, with characteristic peaks at δ 7.38–7.31 (m, 2H) and δ 3.95–4.01 (m, 6H).
Table 3: Deprotection Reaction Metrics
| Parameter | Value |
|---|---|
| Reagent | LiOH (1.2 eq) |
| Solvent | Ethanol/H₂O (1:1) |
| Temperature | 20–30°C |
| Reaction Time | 24 hours |
Alternative Methodologies and Comparative Analysis
Regioselective Synthesis of Heterocyclic Moieties
Patents describing benzimidazole-thiophene hybrids highlight regioselective strategies applicable to this compound’s thioether-containing variants. For example, palladium-catalyzed cross-coupling ensures precise positioning of substituents on the thiophene ring, critical for maintaining pharmacological activity .
Q & A
Basic Research Questions
Q. How should researchers formulate a hypothesis when studying Dineca’s molecular interactions?
- Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action, conflicting results in prior studies). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the hypothesis .
- Ensure the hypothesis is testable (e.g., "this compound inhibits Enzyme X via competitive binding under physiological pH") and aligns with available experimental tools (e.g., spectroscopy, crystallography) .
Q. What criteria define a robust research question for this compound’s pharmacokinetic studies?
- Apply the FINER model:
- F easible (e.g., access to lab resources),
- I nteresting (e.g., novel metabolic pathways),
- N ovel (e.g., unexplored enantiomeric effects),
- E thical (e.g., adherence to IUPAC guidelines),
- R elevant (e.g., implications for drug design) .
Q. How can conflicting data on this compound’s stability in aqueous solutions be resolved?
- Conduct triangulation :
- Replicate experiments under controlled conditions (temperature, pH).
- Cross-validate results using multiple analytical methods (e.g., HPLC, NMR).
- Compare findings with secondary data from peer-reviewed repositories .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing this compound’s dose-response relationships in heterogeneous cell populations?
- Use adaptive design frameworks :
- Phase I : Pilot studies to establish dynamic ranges.
- Phase II : High-throughput screening with dose gradients.
- Phase III : Mechanistic validation via knockout models or siRNA silencing .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Apply systems biology approaches :
- Map this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiles across biological matrices.
- Analyze confounding variables (e.g., protein binding, metabolic clearance) using multivariate regression .
- Publish raw datasets with metadata to enable reproducibility audits .
Q. What methodologies ensure ethical and reproducible synthesis of this compound analogs?
- Follow IUPAC Good Research Practices :
- Pre-register synthesis protocols (e.g., stoichiometric ratios, catalysts).
- Document all experimental conditions, including failed attempts.
- Use open-source tools like ChemAxon for structure validation .
- Implement green chemistry principles to minimize waste and hazards .
Methodological Guidance
Q. How to design a literature review strategy for this compound’s applications in neurodegenerative diseases?
- Use systematic review protocols :
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Screen databases (PubMed, Scopus) with Boolean operators: "this compound AND (neuroprotection OR tauopathy)".
- Critically appraise sources using tools like AMSTAR-2 .
Q. What statistical tools are recommended for analyzing this compound’s synergistic effects in combination therapies?
- Employ response surface methodology (RSM) or Chou-Talalay synergy indices to quantify interactions.
- Validate assumptions with bootstrap resampling or Bayesian hierarchical models .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
